![molecular formula C20H23N3O3 B2769184 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide CAS No. 865659-72-9](/img/structure/B2769184.png)
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
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Description
4-Benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide, also known as 4-Bz-N-Bzd-6-yl-piperazine-1-carboxamide, is a novel compound that has been studied for its potential applications in scientific research. The compound is a derivative of the piperazine class of compounds, which are known for their ability to form stable and rigid structures. 4-Bz-N-Bzd-6-yl-piperazine-1-carboxamide has been found to exhibit a variety of properties, including high solubility, low toxicity, and a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Evaluation as Potential Antipsychotic Agents
Research on heterocyclic carboxamides, which are structurally related to 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide, has shown potential in the development of antipsychotic agents. Studies have explored these compounds for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo efficacy in antagonizing apomorphine-induced responses in mice, which is predictive of antipsychotic activity. Such investigations aim to identify compounds with antipsychotic properties but lower risks of extrapyramidal side effects (Norman et al., 1996).
Atypical Antipsychotic Development
Further research into substituted benzamides, related to 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide, has contributed to the development of atypical antipsychotic drugs. These compounds have been evaluated for their receptor binding capabilities and potential antipsychotic activities through in vitro and in vivo models. The goal is to find compounds with effective antipsychotic properties and minimal side effects, contributing to safer and more effective treatments for psychiatric disorders (Norman et al., 1996).
Exploration of Anti-TMV and Antimicrobial Activities
Derivatives of piperazine, including those related to 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide, have been synthesized and evaluated for their biological activities. Specifically, studies have investigated these compounds for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial potential. This research demonstrates the versatility of piperazine derivatives in addressing various biological targets and contributing to the development of new antiviral and antimicrobial agents (Reddy et al., 2013).
Inhibition of Farnesyl Protein Transferase
Research into novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of piperazine has provided insights into the inhibition of farnesyl protein transferase (FPT), an enzyme involved in post-translational modification of proteins. These compounds have shown potent FPT inhibition in vitro and exhibit antitumor efficacy in vivo. Such studies contribute to the understanding of FPT inhibitors' potential in cancer therapy and the design of compounds with improved pharmacokinetic properties (Mallams et al., 1998).
properties
IUPAC Name |
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(14-17)26-13-12-25-18)23-10-8-22(9-11-23)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVRWJNICFAMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
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